molecular formula CH3Cu+ B14482004 Copper;carbanide CAS No. 67049-30-3

Copper;carbanide

Cat. No.: B14482004
CAS No.: 67049-30-3
M. Wt: 78.58 g/mol
InChI Key: QSTRWUSTLBFIDS-UHFFFAOYSA-N
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Description

Copper;carbanide refers to a class of copper-containing compounds derived from carbamide (urea) or carbamic acid derivatives. Such compounds are often utilized in catalysis, precursor synthesis, or industrial applications due to copper's versatile redox chemistry and ligand-binding properties .

Properties

CAS No.

67049-30-3

Molecular Formula

CH3Cu+

Molecular Weight

78.58 g/mol

IUPAC Name

copper;carbanide

InChI

InChI=1S/CH3.Cu/h1H3;/q-1;+2

InChI Key

QSTRWUSTLBFIDS-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper;carbanide can be synthesized through various methods. One common approach involves the reaction of copper salts with carbanide ions under controlled conditions. For instance, copper(II) sulfate can react with sodium carbanide in an aqueous solution to form this compound. The reaction is typically carried out at room temperature and requires careful control of pH and concentration to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using copper ores and carbanide sources. The process often includes steps such as ore extraction, purification, and chemical reaction under optimized conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques like electrochemical synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Copper;carbanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of copper oxides and carbanide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions involving this compound can occur with halogens or other nucleophiles. For example, reacting this compound with chlorine gas can produce copper chloride and carbanide chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Common products include copper oxides, copper halides, and various carbanide derivatives.

Scientific Research Applications

Copper;carbanide has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes. Its unique reactivity makes it a valuable tool for synthesizing complex organic molecules.

    Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

    Medicine: this compound is being explored for its potential therapeutic applications. Research is ongoing to investigate its role in treating diseases such as cancer and neurodegenerative disorders.

    Industry: In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanocomposites. Its unique properties enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which copper;carbanide exerts its effects involves interactions with molecular targets and pathways. In biological systems, this compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its antimicrobial activity. In chemical reactions, this compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize copper;carbanide, we compare it with two structurally and functionally related copper compounds: copper carbonate and ternary copper(II) coordination complexes (e.g., those with amino acids and 2,2′-bipyridine). Key differences in synthesis, stability, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound Copper Carbonate Ternary Cu(II) Complex
Chemical Formula Hypothetical: Cu(CON₂H₄)₂ CuCO₃·Cu(OH)₂ (basic form) [Cu(bpy)(AA)]²⁺ (AA = amino acid)
Structure Copper-carbamate coordination Layered basic carbonate Octahedral geometry with mixed ligands
Synthesis Reaction of Cu²⁺ with carbamide Precipitation from Cu²⁺ + CO₃²⁻ Ligand substitution in aqueous solution
Applications Catalysis, precursor for Cu materials Pigments, fungicides, corrosion inhibition Bioinorganic modeling, catalytic oxidation
Thermal Stability Moderate; decomposes above 150°C Low; decomposes at 200°C to CuO High stability in solution
Solubility Insoluble in water, soluble in ammonia Insoluble in water Soluble in polar solvents
Key Reactivity Sensitive to moisture and acids Reacts with acids to release CO₂ Redox-active in catalytic cycles

Key Findings:

Structural Differences: this compound likely adopts a carbamate-based coordination structure, distinct from the layered carbonate lattice of copper carbonate or the octahedral geometry of ternary complexes . Ternary Cu(II) complexes exhibit mixed-ligand architectures (e.g., 2,2′-bipyridine and amino acids), enabling tailored redox properties for catalysis .

Functional Contrasts :

  • Catalytic Utility : this compound and ternary complexes are both used in catalysis, but the former is more prevalent in organic synthesis (e.g., triazole formation ), while the latter excels in oxidation reactions .
  • Industrial Applications : Copper carbonate’s stability and color make it ideal for pigments and fungicides, whereas this compound’s moisture sensitivity limits its use to controlled environments .

Stability and Reactivity :

  • Copper carbonate decomposes at higher temperatures than this compound but is less reactive toward nucleophiles .
  • Ternary complexes demonstrate superior solubility and redox versatility compared to the other two compounds .

Research Implications and Gaps

  • This compound : Further studies are needed to confirm its structure and optimize stability for industrial use. highlights commercial availability but lacks mechanistic details .
  • Copper Carbonate : Well-characterized, but newer applications in environmental management (e.g., adsorption ) warrant exploration.
  • Ternary Complexes: Their bioinorganic relevance (e.g., mimicking metalloenzymes) positions them as promising targets for pharmaceutical research .

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